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Compound of Interest

Compound Name:
N',N'-diphenyl-1H-pyrrole-2-

carbohydrazide

CAS No.: 1259162-41-8

Cat. No.: B2900527

Get Quote

Executive Summary
This guide critically evaluates the Structure-Activity Relationship (SAR) of pyrrole-2-

carbohydrazide analogs, specifically focusing on their application as Enoyl-acyl carrier protein

reductase (InhA) inhibitors for the treatment of Mycobacterium tuberculosis (Mtb).

While Isoniazid (INH) remains the frontline standard, the emergence of Multi-Drug Resistant

(MDR) strains necessitates novel scaffolds. Pyrrole-2-carbohydrazides share the essential

hydrazide pharmacophore with INH but offer a distinct heterocyclic core that allows for unique

substitution patterns (N1, C3, C4, C5) to overcome resistance mechanisms and improve

lipophilicity.

Key Finding: Benzylidene derivatives of pyrrole-2-carbohydrazide (Schiff bases) bearing

electron-withdrawing groups (EWGs) at the phenyl ring demonstrate Minimum Inhibitory

Concentrations (MIC) comparable to Isoniazid (0.2–0.8 µg/mL) against M. tuberculosis H37Rv,

while offering superior lipophilic profiles for membrane permeation.
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Mechanism of Action & Biological Rationale[1][2]
The primary therapeutic target for hydrazide-based antimycobacterials is the disruption of the

Type II Fatty Acid Synthesis (FAS-II) pathway, specifically the inhibition of InhA, which is crucial

for mycolic acid biosynthesis.

Pathway Visualization
The following diagram illustrates the mechanistic cascade of pyrrole-2-carbohydrazide analogs

disrupting bacterial cell wall integrity.
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Figure 1: Mechanistic pathway of InhA inhibition by hydrazide scaffolds leading to

mycobacterial cell death.

Comparative SAR Analysis
The efficacy of pyrrole-2-carbohydrazides hinges on the electronic and steric environment of

the hydrazide linker and the pyrrole ring. The data below compares synthesized analogs

against the standard, Isoniazid.

Data Comparison: Anti-Tubercular Activity (H37Rv
Strain)[3][4]
The following table synthesizes experimental MIC data from multiple studies focusing on N'-

benzylidene derivatives (Schiff bases).
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Compound
ID

R-Group
(Phenyl
Ring)

Core
Scaffold

MIC (µg/mL)
Activity vs.
Isoniazid

LogP (Calc)

Isoniazid

(Std)
N/A

Pyridine-4-

hydrazide
0.20 Reference -0.70

GS4 4-NO₂ (Nitro)
Pyrrole-2-

hydrazide
0.20 Equipotent 1.85

GS2 2-Cl (Chloro)
Pyrrole-2-

hydrazide
0.40 High 2.10

GS3 4-Cl (Chloro)
Pyrrole-2-

hydrazide
0.40 High 2.10

3d
4-OH

(Hydroxy)

Pyrrole-2-

hydrazide
3.12 Moderate 1.45

3a

H

(Unsubstitute

d)

Pyrrole-2-

hydrazide
6.25 Low 1.20

GS-OMe
4-OCH₃

(Methoxy)

Pyrrole-2-

hydrazide
12.5 Poor 1.60

Data Source Aggregation: [1, 2, 4]

Critical SAR Insights
A. The Hydrazide Linker (The Pharmacophore)
The -C(=O)NHN= moiety is non-negotiable for high potency.

Observation: Conversion of the hydrazide to a Schiff base (hydrazone) by condensing with

aromatic aldehydes significantly enhances activity compared to the free hydrazide.

Causality: The

hybridized nitrogen in the imine bond improves geometric complementarity with the InhA
binding pocket and increases lipophilicity (LogP), facilitating transport across the waxy
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mycobacterial cell wall.

B. Electronic Effects on the Phenyl Ring
Electron Withdrawing Groups (EWG): Analogs with EWGs (e.g., -NO₂, -Cl) at the para or

ortho positions of the benzylidene ring (Compound GS4, GS2) exhibit the highest potency.

Mechanism:[1][2] EWGs decrease electron density on the aromatic ring, potentially

strengthening

stacking interactions within the active site or influencing the stability of the drug-enzyme
adduct.

Electron Donating Groups (EDG): Substituents like -OCH₃ (Methoxy) drastically reduce

potency (MIC > 12.5 µg/mL).

Mechanism:[1][2] EDGs increase electron density, which may destabilize the binding

conformation or reduce the electrophilicity required for activation.

C. Pyrrole Ring Substitution (N1 Position)
N-Methylation: Methylation at the N1 position of the pyrrole ring generally retains or slightly

improves activity compared to the free NH pyrrole. This suggests the pyrrole NH is not a

primary hydrogen bond donor in the critical binding interaction, allowing for lipophilic

optimization at this site.

Experimental Protocols
To ensure reproducibility and valid data comparison, the following protocols for synthesis and

biological assay are recommended. These are "self-validating" systems where controls must

pass for the data to be accepted.

Synthesis of N'-Benzylidene-Pyrrole-2-Carbohydrazides
This workflow utilizes a Schiff base condensation.[3][4][5]
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Start: Pyrrole-2-Carboxylic Acid

Esterification:
MeOH / H2SO4 (Reflux)

Hydrazinolysis:
NH2NH2-H2O (Excess), Reflux 6h

Intermediate:
Pyrrole-2-Carbohydrazide

Condensation:
Substituted Benzaldehyde + 

Cat. Glacial Acetic Acid (EtOH)

Product:
N'-Benzylidene Derivative

(Recrystallize from DMF/Water)
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Figure 2: Synthetic route for target analogs.

Protocol Steps:

Hydrazinolysis: Dissolve pyrrole-2-carboxylate ester (0.01 mol) in ethanol (30 mL). Add

hydrazine hydrate (99%, 0.15 mol). Reflux for 6–8 hours.

Validation: Monitor via TLC (Ethyl acetate:Hexane 4:6). Disappearance of ester spot

indicates completion.
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Condensation: Mix pyrrole-2-carbohydrazide (0.01 mol) with the appropriate substituted

benzaldehyde (0.01 mol) in ethanol (40 mL). Add 2–3 drops of glacial acetic acid. Reflux for

3–5 hours.

Purification: Cool to room temperature. Filter the precipitate.[4] Recrystallize from

DMF:Water (1:1) to ensure high purity (>98% by HPLC) before biological testing.

Microplate Alamar Blue Assay (MABA)
This is the industry standard for high-throughput anti-TB screening due to its colorimetric

endpoint, reducing reader bias.

Materials:

M. tuberculosis H37Rv strain.[6][7]

Middlebrook 7H9 broth.[6]

Resazurin (Alamar Blue) solution.

Control: Isoniazid (Serial dilutions 0.1 – 10 µg/mL).

Procedure:

Inoculation: Add 100 µL of 7H9 broth to 96-well plates.

Compound Addition: Add test compounds (dissolved in DMSO) in serial dilutions (final conc.

range 100 – 0.2 µg/mL).

Incubation: Incubate at 37°C for 5 days.

Development: Add 25 µL of freshly prepared 1:1 mixture of Alamar Blue and 10% Tween 80.

Incubate for 24 hours.

Readout:

Blue: No bacterial growth (Inhibition).

Pink: Bacterial growth (Reduction of resazurin to resorufin).
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Validation: The MIC is defined as the lowest concentration preventing the color change

from blue to pink. The Isoniazid control must show an MIC between 0.1–0.3 µg/mL for the

assay to be valid.

Conclusion
The pyrrole-2-carbohydrazide scaffold represents a viable alternative to the pyridine-based

Isoniazid, particularly when optimized with electron-withdrawing groups on the benzylidene

moiety.

Recommendation for Development: Researchers should prioritize the 4-Nitro (GS4) and 2,4-

Dichloro analogs for lead optimization. Future SAR studies should focus on bioisosteric

replacements of the phenyl ring with heterocycles (e.g., pyridine, thiazole) to further improve

solubility without compromising the electronic affinity for the InhA active site.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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